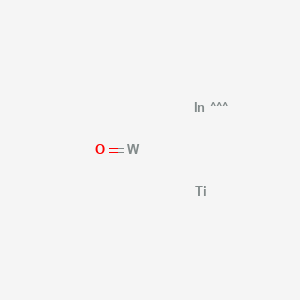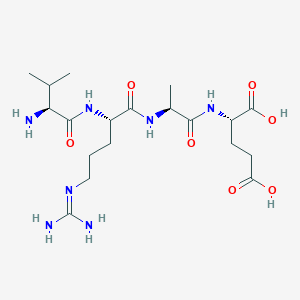![molecular formula C7H11N3O4S B12517804 3-{[(2,5-Dioxoimidazolidin-4-yl)methyl]sulfanyl}alanine CAS No. 653600-66-9](/img/structure/B12517804.png)
3-{[(2,5-Dioxoimidazolidin-4-yl)methyl]sulfanyl}alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[(2,5-ジオキソイミダゾリジン-4-イル)メチル]スルファニル}アラニンは、イミダゾリジノン環、スルファニル基、アラニン部分を特徴とする独自の化学化合物です。
2. 製法
合成経路および反応条件: 3-{[(2,5-ジオキソイミダゾリジン-4-イル)メチル]スルファニル}アラニンの合成は、通常、2,5-ジオキソイミダゾリジン-4-イルメチルクロリドとL-システインを塩基性条件下で反応させることから始まります。この反応は、求核置換反応を介して進行し、L-システインのスルファニル基がイミダゾリジノン環の求電子性炭素に攻撃し、目的の生成物を形成します。
工業生産方法: この化合物の工業生産には、高収率と高純度を確保するために自動合成装置を使用することが含まれる場合があります。反応条件は、副反応を最小限に抑え、プロセスの効率を最大化するように最適化されています。合成で使用される一般的な溶媒には、ジメチルスルホキシドとメタノールがあり、反応は通常室温で行われます。
反応の種類:
酸化: 3-{[(2,5-ジオキソイミダゾリジン-4-イル)メチル]スルファニル}アラニン中のスルファニル基は、酸化されてスルホキシドまたはスルホンを形成することができます。
還元: イミダゾリジノン環は、対応するイミダゾリジン誘導体を形成するように還元することができます。
置換: スルファニル基は、さまざまな求電子剤との置換反応に関与することができます。
一般的な試薬および条件:
酸化: 過酸化水素またはm-クロロ過安息香酸が、一般的に使用される酸化剤です。
還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムが、一般的な還元剤です。
置換: ハロゲン化アルキルまたはアシルクロリドを、置換反応における求電子剤として使用することができます。
主な生成物:
酸化: スルホキシドおよびスルホン。
還元: イミダゾリジン誘導体。
置換: 元の化合物のアルキル化またはアシル化誘導体。
4. 科学研究への応用
3-{[(2,5-ジオキソイミダゾリジン-4-イル)メチル]スルファニル}アラニンは、科学研究でいくつかの用途があります。
化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: 酵素阻害やタンパク質修飾における潜在的な役割について調査されています。
医学: 特に酸化ストレスを伴う疾患の治療における潜在的な治療効果について探求されています。
産業: ユニークな特性を持つ新素材の開発に使用されています。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(2,5-Dioxoimidazolidin-4-yl)methyl]sulfanyl}alanine typically involves the reaction of 2,5-dioxoimidazolidin-4-ylmethyl chloride with L-cysteine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the sulfanyl group of L-cysteine attacks the electrophilic carbon of the imidazolidinone ring, forming the desired product.
Industrial Production Methods: Industrial production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process. Common solvents used in the synthesis include dimethyl sulfoxide and methanol, and the reaction is typically carried out at room temperature.
Types of Reactions:
Oxidation: The sulfanyl group in this compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The imidazolidinone ring can be reduced to form the corresponding imidazolidine derivative.
Substitution: The sulfanyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used as electrophiles in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Imidazolidine derivatives.
Substitution: Alkylated or acylated derivatives of the original compound.
科学的研究の応用
3-{[(2,5-Dioxoimidazolidin-4-yl)methyl]sulfanyl}alanine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the development of new materials with unique properties.
作用機序
3-{[(2,5-ジオキソイミダゾリジン-4-イル)メチル]スルファニル}アラニンの作用機序は、酵素やタンパク質などの特定の分子標的との相互作用を伴います。この化合物は、タンパク質中のチオール基と共有結合を形成することができ、酵素活性を阻害します。さらに、酸化と還元反応を起こす能力により、細胞内のレドックス状態を調節することができ、さまざまな生化学経路に影響を与えます。
類似化合物:
3-(2,5-ジオキソイミダゾリジン-4-イル)プロパン酸: イミダゾリジノン環を共有していますが、スルファニル基がありません。
3-(2,5-ジオキソイミダゾリジン-4-イル)メチルベンゾニトリル: アラニン部分を代わりにベンゾニトリル基を含んでいます。
独自性: 3-{[(2,5-ジオキソイミダゾリジン-4-イル)メチル]スルファニル}アラニンは、スルファニル基とアラニン部分の両方が存在することでユニークであり、これらは異なる化学反応性と生物活性を与えます。これらの官能基の組み合わせにより、さまざまな化学修飾と生物学的標的との相互作用が可能になり、研究および産業用アプリケーションのための汎用性の高い化合物になります。
類似化合物との比較
3-(2,5-Dioxoimidazolidin-4-yl)propanoic acid: Shares the imidazolidinone ring but lacks the sulfanyl group.
3-(2,5-Dioxoimidazolidin-4-yl)methylbenzonitrile: Contains a benzonitrile group instead of the alanine moiety.
Uniqueness: 3-{[(2,5-Dioxoimidazolidin-4-yl)methyl]sulfanyl}alanine is unique due to the presence of both the sulfanyl group and the alanine moiety, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications.
特性
CAS番号 |
653600-66-9 |
|---|---|
分子式 |
C7H11N3O4S |
分子量 |
233.25 g/mol |
IUPAC名 |
2-amino-3-[(2,5-dioxoimidazolidin-4-yl)methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C7H11N3O4S/c8-3(6(12)13)1-15-2-4-5(11)10-7(14)9-4/h3-4H,1-2,8H2,(H,12,13)(H2,9,10,11,14) |
InChIキー |
QAIRKMOWVVBRLA-UHFFFAOYSA-N |
正規SMILES |
C(C1C(=O)NC(=O)N1)SCC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-Pentylcyclohexyl)-4-[(undec-10-en-1-yl)oxy]benzene](/img/structure/B12517722.png)
![Bis[(tetrabutylammonium iodide)copper(I) iodide]](/img/structure/B12517730.png)
![(2R)-4-ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid](/img/structure/B12517748.png)

![(1R,2S,3R,4R,6S)-3-aminotricyclo[2.2.1.02,6]heptane-1,3-dicarboxylic acid](/img/structure/B12517774.png)

![2-[(1-Methylcyclopentyl)sulfanyl]-1,3-benzoxazole](/img/structure/B12517780.png)
![(4-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]oxy}phenyl)acetic acid](/img/structure/B12517790.png)
![Carbamic acid, [2-phenyl-1-(phenylsulfonyl)ethyl]-, phenylmethyl ester](/img/structure/B12517795.png)





